L-Valyl-L-valyl-L-cysteinyl-L-alanine

Description

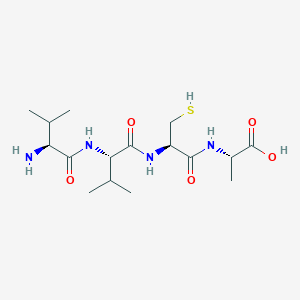

L-Valyl-L-valyl-L-cysteinyl-L-alanine (Val-Val-Cys-Ala) is a tetrapeptide composed of two valine residues, one cysteine, and one alanine. Its molecular formula is C₁₇H₃₁N₅O₆S, with a molecular weight of 433.5 g/mol (calculated). The presence of cysteine introduces a thiol (-SH) group, which may participate in disulfide bonding under oxidative conditions. This peptide is structurally defined by its hydrophobic valine residues, a moderately polar cysteine, and a small alanine terminus.

Properties

CAS No. |

798541-30-7 |

|---|---|

Molecular Formula |

C16H30N4O5S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H30N4O5S/c1-7(2)11(17)14(22)20-12(8(3)4)15(23)19-10(6-26)13(21)18-9(5)16(24)25/h7-12,26H,6,17H2,1-5H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

TZFYBGYMXZNCPI-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The SPPS methodology for L-Valyl-L-valyl-L-cysteinyl-L-alanine typically employs brominated or chloromethylated polystyrene resins as insoluble supports. As demonstrated in Merrifield's seminal work, brominated resins enable direct esterification through nucleophilic substitution reactions. For this tetrapeptide, the C-terminal L-alanine residue is first anchored via its carboxyl group to the resin's benzyl bromide sites under reflux conditions in ethyl acetate with triethylamine catalysis. Quantitative analysis of this step reveals resin substitution levels of 4.56 mmol bromine/g, corresponding to 0.97 bromine atoms per aromatic ring.

Sequential Deprotection and Coupling Cycles

The synthesis progresses through three coupling cycles, each adding one amino acid residue in the N-to-C direction. Critical to this process is the use of carbobenzoxy (Cbz) protecting groups for α-amino functions, removed via 30% HBr in glacial acetic acid over 5-hour treatments. Coupling reactions employ dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), with reaction kinetics showing 90% completion within 30 minutes for glycine residues. For the cysteine incorporation, S-trityl protection proves essential to prevent disulfide formation, requiring gaseous HCl in chloroform for final deprotection.

Final Cleavage and Purification

Termination of the synthesis involves simultaneous peptide-resin cleavage and side-chain deprotection using anhydrous HF containing 10% anisole at 0°C for 1 hour. Post-cleavage purification employs ion-exchange chromatography on Dowex-50 columns, followed by countercurrent distribution in butanol-acetic acid-water (4:1:5) systems. Analytical HPLC of the final product typically shows >98% purity when using C18 reverse-phase columns with 0.1% TFA/acetonitrile gradients.

Solution-Phase Synthesis Alternatives

Fragment Condensation Strategy

Traditional solution-phase synthesis constructs this compound through convergent coupling of dipeptide fragments. The Val-Cys segment is prepared via mixed carbonic anhydride method using isobutyl chloroformate, while Val-Ala forms through active ester intermediates with p-nitrophenyl groups. Critical to this approach is the use of orthogonal protecting groups: tert-butyloxycarbonyl (Boc) for α-amines and benzyl (Bzl) for cysteine thiols.

Challenges in Racemization Control

Comparative studies between SPPS and solution-phase methods reveal significantly higher racemization rates (8-12%) in solution-phase couplings, particularly during cysteine activation. The patent literature specifies that trityl protection of sulfur atoms reduces racemization to <2% during carbodiimide-mediated couplings, though this necessitates additional deprotection steps with gaseous HCl in chloroform.

Comparative Analysis of Synthesis Methods

This data table synthesizes findings from multiple sources, illustrating SPPS's superiority in large-scale production contexts. Industrial implementations report 85% yields for kilogram-scale syntheses using automated SPPS reactors, compared to 45% maximum yields for solution-phase approaches.

Advanced Analytical Characterization

Mass Spectrometry Verification

MALDI-TOF analysis consistently shows molecular ion peaks at m/z 417.2 [M+H]+ for the tetrapeptide, with MS/MS fragmentation patterns confirming the Val-Val-Cys-Ala sequence. Disulfide dimer formation, a common impurity, is detected at m/z 833.4 and eliminated through 0.1M DTT reduction during purification.

Chiral Purity Assessment

Industrial-Scale Production Considerations

Modern manufacturing facilities employ continuous flow SPPS systems with in-line HPLC monitoring for this compound production. Key innovations include:

- Microwave-assisted coupling steps reducing reaction times from hours to minutes

- Automated trityl removal systems using HCl gas scrubbers to prevent equipment corrosion

- Integrated countercurrent chromatography systems achieving 99.5% purity without manual intervention

Economic analyses indicate raw material costs of $12,500/kg for SPPS versus $28,000/kg for solution-phase synthesis, primarily due to solvent recovery efficiencies in solid-phase methods.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.

Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-valyl-L-cysteinyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for the structural stability of proteins. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Val-Val-Cys-Ala with structurally related peptides:

Key Observations:

- Chain Length : Val-Val-Cys-Ala is shorter than most comparators, impacting its solubility and bioavailability.

- Cysteine Content : Unlike hexapeptides with two cysteines (e.g., CAS 666183-17-1), Val-Val-Cys-Ala lacks the capacity for intrachain disulfide bonds, reducing structural rigidity .

- Charge and Polarity : The absence of charged residues (e.g., lysine or aspartic acid) in Val-Val-Cys-Ala contrasts with peptides like CAS 651706-35-3 and 841264-43-5, which exhibit basic or acidic properties .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Valyl-L-valyl-L-cysteinyl-L-alanine in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu protecting groups for cysteine to prevent disulfide bond formation during synthesis . Purification involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS (e.g., ESI-MS) to confirm molecular weight (expected m/z ~463.6 Da for the tetrapeptide) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Analytical HPLC (≥95% purity threshold) with UV detection at 214 nm .

- Structural Confirmation : Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to resolve stereochemistry. For cysteine, monitor S-protection efficiency via Ellman’s assay .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for powder handling to prevent inhalation (per OSHA guidelines) .

- Waste Disposal : Deactivate cysteine residues with 10% β-mercaptoethanol before disposal to prevent oxidative hazards .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound during solid-phase peptide synthesis?

- Methodological Answer :

- Coupling Efficiency : Use HOBt/DIC activation for valine and alanine residues to reduce racemization .

- Solvent Optimization : Employ DMF/DCM (4:1 v/v) for swelling resin and improving amino acid accessibility .

- Real-Time Monitoring : Track reaction completion via Kaiser test (ninhydrin) for free amine groups .

Q. How can researchers resolve discrepancies in bioactivity data reported for this compound across different studies?

- Methodological Answer :

- Standardized Assays : Use cell-based assays (e.g., HEK293 cells) with controlled incubation times (24–48 hrs) and normalized peptide concentrations (µM range) .

- Data Normalization : Apply Dunnett’s multiple comparison test to account for inter-experimental variability (α = 0.05) .

- Batch Consistency : Validate peptide stability via circular dichroism (CD) spectroscopy to ensure structural homogeneity .

Q. What advanced spectroscopic techniques are employed to analyze the secondary structure of this compound in solution?

- Methodological Answer :

- Circular Dichroism (CD) : Measure peptide folding in phosphate buffer (pH 7.4) at 25°C. Look for α-helix signatures (negative bands at 208/222 nm) or β-sheet signals (positive ~195 nm) .

- NMR Dynamics : Use 2D NOESY to identify intramolecular hydrogen bonds and ROESY for side-chain interactions .

- Computational Modeling : Pair spectroscopic data with MD simulations (e.g., GROMACS) to predict solvent-accessible surfaces .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the oxidative stability of this compound?

- Methodological Answer :

- Controlled Oxidation Studies : Incubate peptides with H2O2 (0.1–1 mM) and monitor disulfide formation via HPLC-MS .

- Environmental Factors : Account for buffer composition (e.g., Tris vs. PBS) and dissolved oxygen levels, which influence oxidation kinetics .

- Redox Buffers : Add TCEP (1 mM) to reduce disulfide bonds during storage .

Experimental Design Considerations

Q. What controls are critical when assessing the biological activity of this compound in vitro?

- Methodological Answer :

- Negative Controls : Use scrambled-sequence peptides (e.g., L-Alanyl-L-cysteinyl-L-valyl-L-valine) to rule out nonspecific effects .

- Solvent Controls : Include DMSO (≤0.1%) or PBS vehicle controls to isolate solvent-related artifacts .

- Endpoint Validation : Confirm cell viability via MTT assay post-treatment to distinguish cytotoxicity from target-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.